2-Methylcinnamic Acid
Overview
Description
2-Methylcinnamic Acid, also known as this compound, is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, characterized by the presence of a methyl group attached to the ortho position of the benzene ring. This compound is predominantly found in its trans configuration and appears as a white to almost white crystalline powder .
Preparation Methods
2-Methylcinnamic Acid can be synthesized through various methods, including:
Perkin Reaction: This classical method involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali metal acetate.
Industrial Production: Industrially, this compound can be produced by the methylation of cinnamic acid using methyl iodide in the presence of a base such as sodium hydroxide.
Chemical Reactions Analysis
2-Methylcinnamic Acid undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Major products formed include carboxylic acids, alcohols, and substituted aromatic compounds .
Scientific Research Applications
2-Methylcinnamic Acid has a wide range of applications in scientific research:
Mechanism of Action
The biological effects of 2-Methylcinnamic Acid are primarily due to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: It can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Antimicrobial Activity: The compound disrupts microbial cell walls and inhibits the growth of bacteria and fungi.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
2-Methylcinnamic Acid is part of a broader class of cinnamic acid derivatives, which include:
Cinnamic Acid: The parent compound, which lacks the methyl group at the ortho position.
p-Coumaric Acid: A derivative with a hydroxyl group at the para position.
Ferulic Acid: Contains a methoxy group at the para position and a hydroxyl group at the meta position.
Caffeic Acid: Features two hydroxyl groups at the ortho and para positions.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity .
Properties
IUPAC Name |
3-(2-methylphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWBWHPZXKLUEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314786 | |
Record name | 2-Methylcinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2373-76-4 | |
Record name | 2-Methylcinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2373-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylcinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-methylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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